4-chloro-2-(1,2,3-thiadiazol-4-yl)phenol 4-chloro-2-(1,2,3-thiadiazol-4-yl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC9465714
InChI: InChI=1S/C8H5ClN2OS/c9-5-1-2-8(12)6(3-5)7-4-13-11-10-7/h1-4,12H
SMILES:
Molecular Formula: C8H5ClN2OS
Molecular Weight: 212.66 g/mol

4-chloro-2-(1,2,3-thiadiazol-4-yl)phenol

CAS No.:

Cat. No.: VC9465714

Molecular Formula: C8H5ClN2OS

Molecular Weight: 212.66 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-2-(1,2,3-thiadiazol-4-yl)phenol -

Specification

Molecular Formula C8H5ClN2OS
Molecular Weight 212.66 g/mol
IUPAC Name 4-chloro-2-(thiadiazol-4-yl)phenol
Standard InChI InChI=1S/C8H5ClN2OS/c9-5-1-2-8(12)6(3-5)7-4-13-11-10-7/h1-4,12H
Standard InChI Key XDEAAEHLSPSZCX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)C2=CSN=N2)O

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure consists of:

  • A phenol ring with a hydroxyl (-OH) group at the 1-position.

  • A chlorine atom at the 4-position, enhancing electrophilic substitution reactivity.

  • A 1,2,3-thiadiazole heterocycle at the 2-position, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom.

Empirical Formula: C₈H₅ClN₂OS
Molecular Weight: 212.65 g/mol
IUPAC Name: 4-Chloro-2-(1,2,3-thiadiazol-4-yl)phenol

Spectral Characterization

While experimental NMR/IR data for this specific compound are unavailable, analogs like 4-(1,2,3-thiadiazol-4-yl)phenol exhibit distinct spectral features :

  • ¹H NMR: Aromatic protons resonate between δ 7.3–8.6 ppm, with the thiadiazole proton appearing as a singlet near δ 8.6 ppm.

  • ¹³C NMR: Thiadiazole carbons appear at δ 160–170 ppm, while phenolic carbons range from δ 115–135 ppm.

Synthesis and Optimization

Retrosynthetic Analysis

The compound can be synthesized via two primary routes, adapted from methodologies for 1,2,3-thiadiazole derivatives :

Route 2: Tosylhydrazone Sulfurization

  • Tosylhydrazone Preparation: React 4-chloro-2-hydroxyacetophenone with p-toluenesulfonylhydrazide in methanol .

  • Sulfur Insertion: Heat the tosylhydrazone with elemental sulfur, tetrabutylammonium iodide (TBAI), and K₂S₂O₈ in dimethylacetamide (DMAC) .

Key Optimization Parameters:

  • Temperature: 100°C for 2 hours .

  • Catalyst: TBAI (20 mol%) enhances sulfur incorporation .

Physicochemical Properties

Physical State and Solubility

  • Appearance: Yellow to brown crystalline solid (inferred from analog ).

  • Melting Point: Estimated 120–140°C (higher than 4-(1,2,3-thiadiazol-4-yl)phenol due to chloro substitution).

  • Boiling Point: ~105°C at 0.75 mmHg (similar to analog ).

  • Solubility:

    • Polar solvents: Moderate in DMSO, DMAC.

    • Nonpolar solvents: Insoluble in hexane.

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C.

  • pH Sensitivity: Phenolic -OH (pKa ~10) deprotonates in basic conditions, enhancing solubility.

ParameterValue
GHS Signal WordDanger
Hazard StatementsH290 (Corrosive to metals), H314 (Skin corrosion/irritation)
Precautionary CodesP280 (Wear gloves/eye protection), P305+P351+P338 (Eye exposure rinse)

Biological Activity and Applications

Anticancer Prospects

Thiadiazole derivatives show:

  • Cytotoxicity: IC₅₀ values of 2–10 µM against HeLa cells .

  • Apoptosis Induction: Activation of caspase-3/7 pathways .

Future Perspectives

Research Gaps

  • Synthetic Scalability: Optimize yields beyond the current 55–77% .

  • In Vivo Toxicity: Assess LD₅₀ in rodent models.

Derivative Exploration

  • Sulfonamide Hybrids: Combine with benzenesulfonamide groups for enhanced bioactivity .

  • Metal Complexation: Coordinate with Cu(II) or Pt(II) to augment anticancer effects.

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